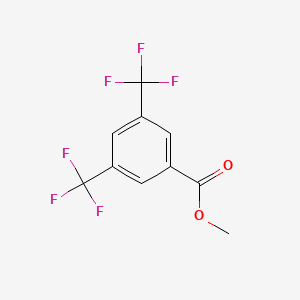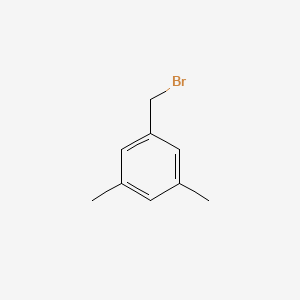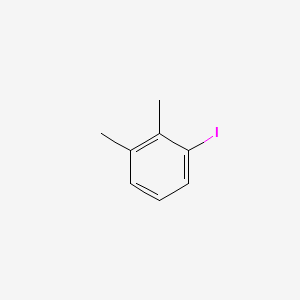
四(三甲基硅烷基)硅烷
描述
Tetrakis(trimethylsilyl)silane is an organosilicon compound with the molecular formula C₁₂H₃₆Si₅. It is a colorless, sublimable solid with a high melting point. The compound is notable for having silicon atoms bonded to four other silicon atoms, similar to elemental silicon. This unique structure gives it tetrahedral symmetry .
科学研究应用
Tetrakis(trimethylsilyl)silane has several applications in scientific research:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a standard compound for fast spinning solid-state NMR experiments due to its high signal-to-noise ratio and TMS-like chemical shift.
Organic Synthesis: It serves as a starting material for the synthesis of various organosilicon compounds, including tris(trimethylsilyl)silyl lithium and lithium bis(trimethylsilyl)cuprate.
Material Science: The compound is used in the preparation of nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure.
作用机制
Target of Action
Tetrakis(trimethylsilyl)silane is an organosilicon compound with the formula (CH3)3Si4Si . It is a colorless sublimable solid with a high melting point . The molecule has tetrahedral symmetry . The compound is notable as having silicon bonded to four other silicon atoms, like in elemental silicon .
Mode of Action
The compound is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium . The compound is a precursor to tris(trimethylsilyl)silyl lithium by reaction with methyl lithium . The organolithium compound (CH3)3Si3SiLi is a versatile reagent .
Biochemical Pathways
The organolithium compound (CH3)3Si3SiLi, derived from Tetrakis(trimethylsilyl)silane, is a versatile reagent, e.g. to tris(trimethylsilyl)silane ((CH3)3Si3SiH) . This suggests that Tetrakis(trimethylsilyl)silane may play a role in the synthesis of other organosilicon compounds.
Result of Action
It is known that the compound is a precursor to other organosilicon compounds , suggesting that it may play a role in the synthesis of these compounds.
Action Environment
The action, efficacy, and stability of Tetrakis(trimethylsilyl)silane can be influenced by various environmental factors. For instance, its high melting point suggests that it may be stable under high-temperature conditions.
生化分析
Biochemical Properties
Tetrakis(trimethylsilyl)silane plays a significant role in biochemical reactions, particularly in the synthesis of other organosilicon compounds. It is a precursor to tris(trimethylsilyl)silyl lithium, which is a versatile reagent used in various organic synthesis reactions The nature of these interactions typically involves the formation of silicon-carbon bonds, which are crucial for the stability and reactivity of the resulting compounds .
Cellular Effects
The effects of Tetrakis(trimethylsilyl)silane on various types of cells and cellular processes are not extensively studied. It is known that organosilicon compounds can influence cell function by interacting with cell membranes and intracellular proteins. Tetrakis(trimethylsilyl)silane may affect cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of cellular components and modulating the activity of specific enzymes .
Dosage Effects in Animal Models
The effects of Tetrakis(trimethylsilyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a dosage range within which the compound is effective without causing significant harm. Specific dosage information and detailed studies on toxic effects are limited .
Metabolic Pathways
Tetrakis(trimethylsilyl)silane is involved in metabolic pathways that include the synthesis of other organosilicon compoundsThe compound’s effects on metabolic flux or metabolite levels are also not extensively studied .
Transport and Distribution
Within cells and tissues, Tetrakis(trimethylsilyl)silane is likely transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Detailed information on the transport and distribution mechanisms is limited .
Subcellular Localization
The subcellular localization of Tetrakis(trimethylsilyl)silane and its effects on activity or function are not well-documented. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These processes could influence the compound’s activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)silane is typically synthesized through the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows :
4Me3SiCl+SiCl4+8Li→(Me3Si)4Si+8LiCl
Industrial Production Methods: The industrial production of tetrakis(trimethylsilyl)silane follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent contamination and degradation of the product.
Types of Reactions:
-
Substitution Reactions: Tetrakis(trimethylsilyl)silane can undergo substitution reactions with various reagents. For example, it reacts with methyl lithium to form tris(trimethylsilyl)silyl lithium and tetramethylsilane :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
Common Reagents and Conditions:
Methyl Lithium: Used in the preparation of tris(trimethylsilyl)silyl lithium.
Lithium Bis(trimethylsilyl)cuprate: Another reagent used in reactions involving tetrakis(trimethylsilyl)silane.
Major Products:
Tris(trimethylsilyl)silyl Lithium: A versatile reagent in organic synthesis.
Tetramethylsilane: A byproduct of the reaction with methyl lithium.
相似化合物的比较
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity and applications.
Tetrakis(trimethylsilyloxy)silane: Used as a precursor in the preparation of nanostructured silicon dioxide films.
Uniqueness: Tetrakis(trimethylsilyl)silane is unique due to its tetrahedral symmetry and the presence of silicon atoms bonded to four other silicon atoms. This structure is not commonly found in other organosilicon compounds, making it a valuable reagent in various chemical reactions and applications .
属性
IUPAC Name |
tetrakis(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSDHZZKKYWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193977 | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4098-98-0 | |
| Record name | 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)










